molecular formula C24H25FO3 B12759837 1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene CAS No. 80843-84-1

1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene

Cat. No.: B12759837
CAS No.: 80843-84-1
M. Wt: 380.5 g/mol
InChI Key: RBNLRYHTOMQUJX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene typically involves multiple steps, starting from commercially available precursors. The process may include:

    Nucleophilic substitution reactions: to introduce the fluorine atom.

    Etherification reactions: to attach the methoxyphenyl group.

    Coupling reactions: to form the final benzene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound could influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenoxy)-2-(4-methoxyphenyl)ethanone
  • 1-(4-Fluorophenoxy)-3-(4-methoxyphenyl)propane
  • 1-(4-Fluorophenoxy)-2-(4-methoxyphenyl)butane

Uniqueness

1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

80843-84-1

Molecular Formula

C24H25FO3

Molecular Weight

380.5 g/mol

IUPAC Name

1-fluoro-4-[3-[[2-(4-methoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H25FO3/c1-24(2,19-7-11-21(26-3)12-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-9-20(25)10-14-22/h4-15H,16-17H2,1-3H3

InChI Key

RBNLRYHTOMQUJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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